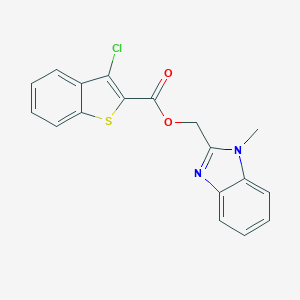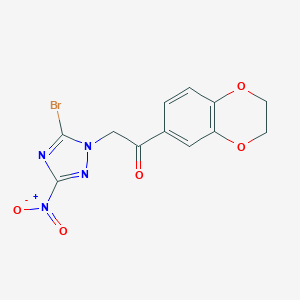![molecular formula C9H9N3OS3 B285428 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B285428.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also referred to as MTAA and has been explored for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
MTAA is believed to exert its pharmacological effects through the inhibition of proteasome activity. The proteasome is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting proteasome activity, MTAA can lead to the accumulation of these proteins, which can result in cell death.
Biochemical and Physiological Effects:
MTAA has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, MTAA has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin. In animal studies, MTAA has been shown to inhibit tumor growth and to reduce inflammation.
实验室实验的优点和局限性
One advantage of using MTAA in lab experiments is its ability to selectively inhibit proteasome activity, which can lead to the degradation of proteins that are involved in various diseases. Additionally, MTAA has been shown to have low toxicity in animal studies. However, one limitation of using MTAA in lab experiments is its low solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for research on MTAA. One potential direction is to explore the use of MTAA in combination with other drugs to enhance their efficacy. Another potential direction is to investigate the use of MTAA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of MTAA for therapeutic use.
合成方法
The synthesis of MTAA involves the reaction of 2-mercaptothiazole and 4-methyl-2-chloroacetylthiazole in the presence of a base. The resulting product is purified through recrystallization and characterized using spectroscopic methods.
科学研究应用
MTAA has been explored for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MTAA has been investigated for its potential as an anti-inflammatory agent, antifungal agent, and antitumor agent. In biochemistry, MTAA has been studied for its potential as a proteasome inhibitor, which can lead to the degradation of proteins that are involved in various diseases. In pharmacology, MTAA has been explored for its potential to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.
属性
分子式 |
C9H9N3OS3 |
|---|---|
分子量 |
271.4 g/mol |
IUPAC 名称 |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H9N3OS3/c1-6-4-15-9(11-6)16-5-7(13)12-8-10-2-3-14-8/h2-4H,5H2,1H3,(H,10,12,13) |
InChI 键 |
NCWRJACTFAIPGX-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)NC2=NC=CS2 |
规范 SMILES |
CC1=CSC(=N1)SCC(=O)NC2=NC=CS2 |
溶解度 |
40.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole](/img/structure/B285345.png)
![4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B285347.png)
![3-methyl-6-{[(4-methylphenyl)sulfonyl]methyl}-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B285350.png)
![6-ethyl-7-methyl-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285353.png)
![2-[(4-Methylphenyl)sulfonyl]ethyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285360.png)


![3-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B285366.png)
![Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-](/img/structure/B285367.png)
![2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B285368.png)
![Acetamide, 2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]-N-(4-methylphenyl)-](/img/structure/B285369.png)
![N-(3-acetylphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B285371.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285374.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285376.png)